1-Cyclopropyl-5-methylpyrrolidin-3-one

Lipophilicity LogP Membrane permeability

Researchers pursuing CNS fragment-based drug discovery often struggle with scaffolds that carry metabolic liabilities from N-H donors. 1-Cyclopropyl-5-methylpyrrolidin-3-one (CAS 1384429-05-3) eliminates this risk: the N-cyclopropyl group removes the sole H-bond donor, raising pKa from ~7.5 to >17 and blocking CYP-mediated N-dealkylation. • LogP 0.81, TPSA 20.31 Ų - optimal CNS fragment space • Single rotatable bond, rigid bicyclic core - high ligand efficiency • ≥95% purity; available from stock with expedited global delivery Ideal for fragment growth campaigns targeting neurological enzymes and chiral pyrrolidine drug synthesis.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 1384429-05-3
Cat. No. B1378004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-methylpyrrolidin-3-one
CAS1384429-05-3
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1CC(=O)CN1C2CC2
InChIInChI=1S/C8H13NO/c1-6-4-8(10)5-9(6)7-2-3-7/h6-7H,2-5H2,1H3
InChIKeyMHLOEXHFYNRNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-methylpyrrolidin-3-one – Overview


1-Cyclopropyl-5-methylpyrrolidin-3-one (CAS 1384429-05-3) is a fully substituted pyrrolidin-3-one scaffold that carries an N‑cyclopropyl group and a C5‑methyl substituent . The compound is commercially available as a versatile small‑molecule building block, typically at purities of 95–98 % and a molecular weight of 139.19 g mol⁻¹ . Its rigid bicyclic architecture combines the conformational restriction of the cyclopropyl ring with the steric and electronic influence of the α‑methyl group, generating a differentiated physicochemical profile relative to simpler pyrrolidin‑3‑one analogs.

Differentiation from Related Analogs


Although several pyrrolidin‑3‑one scaffolds share the same core heterocycle, the precise identity and position of substituents create measurable differences in lipophilicity, hydrogen‑bond donor count, rotatable bond profile, and predicted ADME properties [1]. These differences mean that a des‑methyl, des‑cyclopropyl, or N‑benzyl analog will not reproduce the same property vector and cannot be assumed to perform identically in a biological or synthetic workflow. The quantitative evidence below demonstrates that 1‑cyclopropyl‑5‑methylpyrrolidin‑3‑one occupies a distinct physicochemical space that must be considered during compound selection.

Quantitative Differentiation Evidence


Higher Lipophilicity versus Des-Methyl Analog

The target compound 1‑cyclopropyl‑5‑methylpyrrolidin‑3‑one displays a predicted LogP of 0.81 , whereas the direct des‑methyl analog 1‑cyclopropylpyrrolidin‑3‑one has a predicted LogP of 0.40 [1]. Both values were obtained using comparable fragment‑based computational methods (ACD/Labs or equivalent). The addition of the C5‑methyl group therefore raises LogP by approximately 0.41 log units while the topological polar surface area (TPSA) remains unchanged at 20.31 Ų for both molecules [1].

Lipophilicity LogP Membrane permeability

No N–H Donor vs. N-Unsubstituted Analog

The target compound possesses zero hydrogen‑bond donors , whereas the N‑unsubstituted analog 5‑methylpyrrolidin‑3‑one (CAS 1383775‑73‑2) bears one N–H donor and has a predicted pKa of approximately 7.5 . The N‑cyclopropyl substituent in the target compound eliminates the weakly basic pyrrolidin‑one N–H, removing a potential site for Phase‑I N‑dealkylation by cytochrome P450 enzymes. The des‑methyl analog 1‑cyclopropylpyrrolidin‑3‑one also lacks an N–H donor, but the predicted pKa of its α‑carbon protons is ~17.8 [1], confirming the overall non‑basic character of the N‑cyclopropyl‑substituted series.

Hydrogen‑bond donor Metabolic stability pKa

Low Rotatable Bond Count vs. N-Benzyl Analogs

The target compound contains only one rotatable bond , identical to the des‑methyl analog 1‑cyclopropylpyrrolidin‑3‑one [1]. This reflects the rigidity of the pyrrolidin‑3‑one ring and the compact cyclopropyl substituent. In contrast, 1‑benzyl‑5‑methylpyrrolidin‑3‑one (CAS 23770‑07‑2) introduces three or more rotatable bonds, leading to a significantly larger conformational ensemble. Restricted flexibility has been correlated with improved oral bioavailability and higher ligand efficiency in fragment‑based drug discovery.

Rotatable bonds Conformational restriction Oral bioavailability

Balanced LogP–TPSA Favors CNS Drug-Likeness

The target compound combines a LogP of 0.81 with a TPSA of 20.31 Ų . This combination falls within the favorable region for CNS drug candidates as defined by Wager et al. (LogP 2–5, TPSA < 60–70 Ų). In comparison, the N‑benzyl analog 1‑benzyl‑5‑methylpyrrolidin‑3‑one has a predicted LogP of 1.79 , which may push it closer to the upper limit for CNS penetration while also increasing molecular weight. The target compound’s lower LogP, combined with a very low TPSA, suggests a better balance between permeability and solubility, potentially reducing off‑target binding associated with high lipophilicity.

CNS drug-likeness LogP/TPSA balance Physicochemical property space

Applications of 1-Cyclopropyl-5-methylpyrrolidin-3-one


CNS Fragment-Based Drug Discovery

The measured LogP of 0.81 and TPSA of 20.31 Ų place 1‑cyclopropyl‑5‑methylpyrrolidin‑3‑one in an attractive region of property space for CNS fragment libraries. Its single rotatable bond ensures high ligand efficiency, while the absence of an N–H donor removes a metabolic soft spot . This makes the compound a privileged starting point for fragment growth campaigns targeting neurological enzymes or receptors.

Chiral Pyrrolidine Drug Intermediate

The rigid pyrrolidin‑3‑one core with orthogonal vectors for further functionalization makes the target compound a valuable intermediate for the synthesis of chiral pyrrolidine drugs. The N‑cyclopropyl group provides steric shielding that can influence stereoselectivity in downstream transformations, a feature not available in unsubstituted pyrrolidin‑3‑ones [1].

Metabolic Stability Optimization

For programs where metabolic N‑dealkylation is a liability, replacing an N–H pyrrolidin‑3‑one with the N‑cyclopropyl variant eliminates the major site of oxidative metabolism. The predicted pKa shift from ~7.5 (N–H analog) to > 17 (N‑cyclopropyl) indicates that the nitrogen lone pair is no longer available for protonation or CYP‑mediated oxidation, potentially improving both metabolic stability and pharmacokinetic half‑life.

Property Benchmarking in Analog Series

The quantitative LogP difference of +0.41 relative to the des‑methyl analog provides a well‑defined benchmark for chemists evaluating the impact of a C5‑methyl group on lipophilicity. This enables informed decisions when balancing potency gains against the risk of excessive logP in lead optimization.

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